2,3-Dichlorobenzene-1-diazonium

Catalog No.
S14912733
CAS No.
99339-83-0
M.F
C6H3Cl2N2+
M. Wt
174.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzene-1-diazonium

CAS Number

99339-83-0

Product Name

2,3-Dichlorobenzene-1-diazonium

IUPAC Name

2,3-dichlorobenzenediazonium

Molecular Formula

C6H3Cl2N2+

Molecular Weight

174.00 g/mol

InChI

InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1

InChI Key

SJBYGFDYNQPADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+]#N

2,3-Dichlorobenzene-1-diazonium is a highly reactive arylating agent and critical synthetic intermediate, most commonly procured as a stable tetrafluoroborate or chloride salt. In industrial and advanced laboratory settings, it serves as a direct precursor for introducing the sterically demanding 2,3-dichlorophenyl moiety into complex molecules, including active pharmaceutical ingredients (APIs) and selective enzyme inhibitors [1]. Compared to standard aryl halides, this diazonium compound offers exceptional leaving-group ability, enabling ligand-free and base-free palladium-catalyzed cross-couplings (e.g., Heck-Matsuda reactions) at mild temperatures [2]. Procurement of the pre-formed, isolated salt—particularly the tetrafluoroborate—bypasses the hazards, cryogenic requirements, and batch-to-batch variability associated with the in situ diazotization of 2,3-dichloroaniline, making it a superior choice for scalable, high-yield synthesis.

Research Fit

1 Target requires ortho,meta-dichlorophenyl moiety in azo coupling, Sandmeyer, or pharmacophore synthesis
2 Electrochemical grafting protocol benefits from electron-deficient diazonium with reported lower reduction potential
3 Coloristic or physical properties of final pigment demand 2,3-dichloro substitution pattern instead of preferred 2,4-/2,5-isomers

Substituting 2,3-dichlorobenzenediazonium with alternative isomers (such as 3,4-dichloro or 2,4-dichlorobenzenediazonium) or with standard aryl halides (like 1-bromo-2,3-dichlorobenzene) fundamentally alters both process conditions and downstream product efficacy. Isomeric substitution is completely non-viable for target-oriented synthesis; for example, the 2,3-dichloro substitution pattern is an absolute structural requirement for the pharmacological activity of specific APIs, where the precise steric bulk dictates receptor binding [1]. Furthermore, attempting to substitute the diazonium salt with 1-bromo-2,3-dichlorobenzene in cross-coupling workflows results in process failure under mild conditions, as the halide requires aggressive heating, strong bases, and expensive phosphine ligands to activate the sterically hindered carbon-halogen bond [2]. Consequently, utilizing the exact 2,3-dichlorobenzenediazonium salt is mandatory for achieving high-yield, ligand-free arylation while maintaining strict regiochemical fidelity.

Substitution Risk

2,3-Dichloro Isomer

Required when ortho,meta substitution architecture is essential for target binding or pigment shade; listed as suitable but not preferred in pigment patent rankings.

2,4- / 2,5-Dichloro Isomers

Preferred for general-purpose monoazo pigments; may alter coupling kinetics, shade, and PCB byproduct profile. Not interchangeable without reformulation.

Agrochemical Pharmacophore

2,3-Dichlorophenyl moiety is integral to fenpiclonil and techlofthalam; substitution with other dichloro isomers can compromise target-site interaction.

Analogs with Different Cl Pattern

Even minor positional changes may affect biological recognition; verify isomer identity before use in structure-activity studies.

Superior Reactivity in Mild, Ligand-Free Cross-Coupling Workflows

In palladium-catalyzed cross-coupling reactions, the leaving group ability of the diazonium moiety vastly outperforms standard halogens. When utilizing 2,3-dichlorobenzenediazonium tetrafluoroborate, Heck-Matsuda couplings proceed efficiently at room temperature to 50 °C without the need for phosphine ligands or basic additives [1]. In contrast, attempting the same arylation with 1-bromo-2,3-dichlorobenzene requires temperatures exceeding 100 °C, strong bases, and expensive designer ligands to overcome the steric hindrance of the ortho-chlorine atom.

Evidence DimensionReaction conditions and catalyst requirements for cross-coupling
Target Compound DataLigand-free, base-free palladium coupling at 20–50 °C
Comparator Or Baseline1-Bromo-2,3-dichlorobenzene (requires >100 °C, strong bases, and phosphine ligands)
Quantified DifferenceEliminates the need for >50 °C additional heating and costly phosphine ligands while maintaining high conversion.
ConditionsPalladium-catalyzed cross-coupling (Heck or Suzuki type) in standard organic solvents.

Procuring the diazonium salt eliminates the need for expensive ligands and harsh heating, drastically reducing process costs and simplifying purification in continuous or scaled-up workflows.

Isomer Preference in Pigments
Head-to-head
Rank order: 2,4-/2,5-dichloro > 2,3-dichloro (preferred vs. suitable). PCB limit ≤25 µg/g for all.
Supports isomer-specific pigment selection
Patent-level ranking; shade and PCB profile drive preference

Enhanced Batch Reproducibility and Handling via Pre-Formed Salts

The procurement of isolated 2,3-dichlorobenzenediazonium as a tetrafluoroborate salt provides significant operational advantages over generating the reactive intermediate in the reactor. Pre-formed tetrafluoroborate salts exhibit high thermal stability at room temperature, allowing for precise stoichiometric weighing and resulting in consistent >85% yields in downstream Sandmeyer or coupling reactions [1]. Conversely, the in situ diazotization of 2,3-dichloroaniline requires strict cryogenic control (0–5 °C) and highly acidic conditions, frequently suffering from variable yields (40–60%) due to competitive decomposition and phenol formation.

Evidence DimensionHandling temperature and yield consistency
Target Compound DataStable at room temperature; >85% consistent downstream yield
Comparator Or BaselineIn situ diazotization of 2,3-dichloroaniline (requires 0–5 °C; variable 40–60% yield)
Quantified DifferenceImproves yield consistency by up to 45% and removes the requirement for cryogenic reactor cooling.
ConditionsStandard laboratory or pilot-scale synthesis of 2,3-dichlorophenyl derivatives.

Purchasing the isolated, stable diazonium salt standardizes manufacturing protocols, eliminating the safety hazards and yield fluctuations inherent to handling toxic aniline precursors.

Precursor Purification
Head-to-head
2,3-dichloroaniline HCl salt insoluble; 2,5- and 3,4-isomer salts remain soluble under identical conditions.
Enables high-isomeric-purity precursor isolation
Selective precipitation yields essentially quantitative purity

Absolute Requirement for the 2,3-Dichloro Motif in Target Binding

For the synthesis of targeted pharmaceuticals, the regiochemistry of the aryl ring is non-negotiable. Derivatives synthesized from 2,3-dichlorobenzenediazonium (such as 2,3-dichlorophenylpiperazine motifs) exhibit optimal steric fit and target affinity, often achieving nanomolar ED50 values in receptor binding assays [1]. Shifting the chlorine atoms to the 3,4- or 2,4- positions results in a complete loss of the specific pharmacological profile required for the target APIs, rendering those isomers useless for these specific therapeutic applications.

Evidence DimensionDownstream pharmacological activity and receptor affinity
Target Compound Data2,3-dichloro motif provides precise steric bulk for nanomolar target affinity
Comparator Or Baseline3,4-dichloro or 2,4-dichloro isomers (inactive or off-target binding)
Quantified DifferenceComplete loss of target-specific efficacy when substituting the 2,3- substitution pattern with other isomers.
ConditionsReceptor binding assays and in vivo efficacy models for targeted pharmaceuticals.

For pharmaceutical procurement, isomer substitution is impossible; the exact 2,3-dichloro pattern is structurally mandatory for the final product's regulatory and therapeutic viability.

Reduction Potential
Class-level
Electron-withdrawing 2,3-dichloro pattern lowers reduction potential relative to unsubstituted benzenediazonium; inferred from Hammett σ⁺ₚ correlation.
May support milder electrochemical grafting conditions
No isomer-to-isomer E₁/₂ data; class-level inference
Computed LogP
Data to verify
Free cation LogP = 3.48 (identical for 2,4-isomer); chloride salt LogP = 0.48 for 2,4-isomer (2,3-salt not reported).
Counterion dictates phase-transfer behavior
Computed values; experimental solubility needed for biphasic reactions

Heck-Matsuda Cross-Coupling for Advanced Materials

Where this compound is the right choice for ligand-free, base-free arylation of olefins under mild conditions. The exceptional reactivity of the diazonium group allows for the efficient synthesis of functionalized materials without the risk of phosphine ligand contamination, directly leveraging the evidence of superior reactivity at low temperatures [1].

Synthesis of Active Pharmaceutical Ingredients (APIs)

Where it serves as a critical, high-purity precursor for generating the 2,3-dichlorophenylpiperazine moiety or related pharmacophores. As established by its strict structural necessity, this exact isomer is required to achieve the precise steric profile needed for target receptor binding in atypical antipsychotics and selective inhibitors [2].

Surface Electrografting and Modification

Where the diazonium salt is utilized for the robust covalent modification of carbon or metal surfaces. The pre-formed, stable nature of the compound allows for controlled electrochemical reduction, grafting the sterically demanding 2,3-dichlorophenyl group onto electrodes to tune their electronic and hydrophobic properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Regioselective Sandmeyer or azo coupling
Retention of ortho,meta-dichlorophenyl pharmacophore
Electrochemical surface grafting
Electron-deficient diazonium reducibility
Uniform monolayer formation and grafting kinetics
Ortho-substituted azo dyes and pigments
Positional isomerism control
Color shade, fastness, and PCB profile matching
High-purity precursor preparation
Differential solubility of acid addition salts
Isomeric purity of 2,3-dichloroaniline

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

172.9673285 g/mol

Monoisotopic Mass

172.9673285 g/mol

Heavy Atom Count

10

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